molecular formula C11H7ClN4O B1493667 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 6288-99-9

6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1493667
CAS No.: 6288-99-9
M. Wt: 246.65 g/mol
InChI Key: GMXPVUMJGVSVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 6288-99-9) is a high-value chemical intermediate in organic synthesis and medicinal chemistry. Its core structure is the pyrazolo[3,4-d]pyrimidine, a well-established purine bioisostere that is pivotal in the design of novel biologically active compounds . This scaffold is a privileged structure in drug discovery, known for its ability to mimic the natural adenine moiety of ATP, allowing it to interact effectively with the binding pockets of various enzyme targets, particularly protein kinases . As a key synthetic building block, the reactive 6-chloro group serves as an excellent leaving group, enabling facile nucleophilic aromatic substitution. This allows researchers to efficiently introduce diverse amine substituents at the 4-position, creating a library of analogs for structure-activity relationship (SAR) studies . This compound is therefore an essential starting material for the development of potential therapeutic agents. Its primary research applications are in the field of oncology. Derivatives of pyrazolo[3,4-d]pyrimidine have been extensively investigated as potent inhibitors of critical enzymes such as Cyclin-dependent kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR) . Inhibition of these targets disrupts essential cellular processes in cancer cells, including cell cycle progression and nucleotide synthesis, leading to apoptosis (programmed cell death) . For instance, such compounds have demonstrated significant cytotoxic activity against resistant cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) in preclinical studies . Beyond oncology, this chemotype shows promise in neurological research, as related analogs have been explored as inhibitors of Casein Kinase 1 (CK1), a target implicated in Alzheimer's and Parkinson's diseases . Researchers value this compound for its versatility in constructing complex molecules aimed at hitting multiple high-value biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4O/c12-11-14-9-8(10(17)15-11)6-13-16(9)7-4-2-1-3-5-7/h1-6H,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXPVUMJGVSVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279190
Record name 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6288-99-9
Record name NSC11611
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11611
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Strategy

The synthesis of 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically follows a strategy involving:

  • Formation of a pyrazole intermediate via cyclization of hydrazines with appropriate cyano or ester derivatives.
  • Subsequent cyclization with formamide or related reagents to construct the fused pyrazolo[3,4-d]pyrimidinone core.
  • Chlorination at the 6-position using chlorinating agents such as phosphorus oxychloride (POCl₃) to introduce the chloro substituent.

This approach ensures regioselective formation of the target compound with good yields and purity.

Detailed Preparation Steps

Step 1: Synthesis of Pyrazole Intermediate

  • Starting from ethyl (ethoxymethylene)cyanoacetate, cyclization with phenyl hydrazine produces ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
  • This step typically occurs under reflux in ethanol or similar solvents, yielding the pyrazole intermediate with high efficiency.

Step 2: Formation of Pyrazolo[3,4-d]pyrimidinone Core

  • The pyrazole intermediate undergoes cyclization with formamide, which acts as both solvent and reagent, to afford the pyrazolo[3,4-d]pyrimidin-4-one scaffold.
  • This reaction is usually performed at elevated temperatures (around 150–180 °C) to facilitate ring closure.

Step 3: Chlorination to Obtain 6-Chloro Derivative

  • The pyrazolo[3,4-d]pyrimidin-4-one compound is treated with phosphorus oxychloride (POCl₃) to substitute the 6-position oxygen or hydroxy group with chlorine.
  • The chlorination is carried out under reflux conditions, often in POCl₃ itself or in a suitable solvent like chloroform or dichloromethane.
  • The reaction is monitored until completion, and the product is purified by crystallization or chromatography.

Representative Reaction Scheme

Step Reactants Conditions Product
1 Ethyl (ethoxymethylene)cyanoacetate + Phenyl hydrazine Reflux in ethanol Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
2 Pyrazole intermediate + Formamide Heating at 150–180 °C 1-Phenyl-pyrazolo[3,4-d]pyrimidin-4-one
3 Pyrazolo[3,4-d]pyrimidin-4-one + POCl₃ Reflux in POCl₃ or solvent 6-Chloro-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one

Alternative Synthetic Routes and Variations

  • Some methods utilize condensation of hydrazines directly with 4-chloropyrimidine derivatives in solvents such as dimethylformamide (DMF) or ethanol, often catalyzed by acetic acid.
  • Tandem aza-Wittig and annulation reactions have been reported for related pyrazolo[3,4-d]pyrimidinone derivatives, providing regioselective synthesis with yields ranging from 52% to 92%.
  • Chlorination using other reagents or conditions has been explored to improve selectivity and yield.

Research Findings on Reaction Yields and Conditions

Preparation Step Typical Yield (%) Solvent Temperature (°C) Notes
Pyrazole formation 70–85 Ethanol Reflux (~78) Efficient cyclization with phenyl hydrazine
Cyclization to pyrimidinone 60–80 Formamide 150–180 Requires high temperature for ring closure
Chlorination 75–90 POCl₃ or DCM Reflux High regioselectivity for 6-chloro substitution

Analytical and Purification Techniques

  • The intermediates and final product are typically characterized by IR, NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.
  • Purification is achieved by recrystallization or column chromatography.
  • X-ray crystallography has been used to confirm the structure of key intermediates and final products.

Summary of Preparation Method Advantages

  • The stepwise approach allows for control over regioselectivity and functional group transformations.
  • Use of commercially available starting materials and reagents makes the synthesis accessible.
  • The chlorination step introduces a reactive site for further functionalization if desired.
  • The methods provide good yields and reproducibility, suitable for scale-up in research and industrial settings.

Chemical Reactions Analysis

6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The pharmacological and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives are highly dependent on substituents at positions 1 (R1) and 6 (R6). Below is a detailed comparison:

Substituent Effects on Antitumor Activity
Compound Name R1 Substituent R6 Substituent Key Biological Activity (IC50) Reference
6-Chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Phenyl Chloro Not explicitly reported; used as intermediate
3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e) 3,6-Dimethyl + 4-nitrobenzylideneamino Nitrobenzylideneamino IC50 = 11 µM (MCF-7 breast cancer)
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Methyl Chloromethyl Intermediate for disubstituted analogs
6-(3,4-Dihydroxybenzyl)-3-ethyl-1-(2,4,6-trichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 2,4,6-Trichlorophenyl 3,4-Dihydroxybenzyl Not reported; dihydroxy groups may enhance solubility

Key Observations :

  • Antitumor Potency: Compound 10e (IC50 = 11 µM) demonstrates that electron-withdrawing groups (e.g., nitro) at R6 and aromatic substituents (e.g., benzylideneamino) enhance activity against MCF-7 cells . In contrast, the chloro group at R6 in the target compound may confer electrophilicity but requires additional functionalization for optimal activity.
Comparison with Pharmacologically Relevant Analogs
  • Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one): A structurally simpler analog lacking the R1 phenyl and R6 chloro groups, allopurinol is a xanthine oxidase inhibitor used for gout treatment . The target compound’s substitutions may redirect its activity toward antitumor or kinase inhibition pathways.
  • CK2 Inhibitors: notes that pyrazolo[3,4-d]pyrimidin-4-one derivatives with halogen or methyl groups exhibit casein kinase 2 (CK2) inhibitory activity, suggesting the target compound’s chloro group could contribute to similar effects .

Structural and Functional Data Table

Property This compound 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 6-Cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Molecular Formula C11H9ClN4 C7H7Cl2N4 C14H12FN4O
Key Substituents R1: Phenyl; R6: Chloro R1: Methyl; R6: Chloromethyl R1: 4-Fluorophenyl; R6: Cyclopropyl
Biological Activity Intermediate; potential kinase inhibition Synthetic intermediate Antitumor (hypothesized)
Synthetic Application Building block for further derivatization Precursor for disubstituted analogs Not reported

Biological Activity

6-Chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS Number: 130024-05-4) is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₉ClN₄
  • Molecular Weight : 232.67 g/mol
  • IUPAC Name : 6-chloro-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Oncogenic Pathways : It has been shown to inhibit the geranylgeranyl pyrophosphate synthase (GGPPS) enzyme, which plays a critical role in the prenylation of proteins involved in cell signaling pathways associated with cancer cell proliferation. This inhibition leads to apoptosis in various cancer cell lines including multiple myeloma (MM), pancreatic ductal adenocarcinoma (PDAC), and colorectal cancer (CRC) cells .
  • Target Engagement : The compound selectively engages intracellular targets leading to significant reductions in tumor growth in xenograft models without causing hepatotoxicity .
  • Cell Cycle Arrest and Apoptosis : Studies indicate that it can induce cell cycle arrest and promote apoptosis in cancer cells by downregulating key proteins involved in cell survival .

Biological Activity Summary

Biological Activity Target Effect Reference
Antitumor ActivityGGPPSInduces apoptosis in MM, PDAC, CRC cells
Inhibition of Cell ProliferationEGFR/VGFR2Reduces tumor growth
Selective ToxicityNormal CellsMinimal toxicity at high concentrations

Study 1: Antitumor Efficacy in Xenograft Models

In a study evaluating the compound's efficacy against MM and PDAC, the analog RB-07-16 demonstrated significant antitumor activity. Tumor growth was markedly reduced without increasing liver enzyme levels, indicating low hepatotoxicity . The study utilized a variety of concentrations to establish a dose-response relationship.

Study 2: Mechanistic Insights

A detailed investigation into the molecular docking of this compound revealed its interaction with the active sites of target proteins involved in oncogenic signaling pathways. This study highlighted the compound's potential as a multitarget inhibitor with applications in cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via tandem aza-Wittig and annulation reactions. For example, iminophosphoranes react with aromatic isocyanates and substituted phenols under reflux in anhydrous THF, yielding derivatives in 52–98% efficiency. Key intermediates (e.g., 5-aminopyrazole) are characterized using IR, 1H^1H NMR, 13C^{13}C NMR, and mass spectrometry. X-ray crystallography is used to confirm regioselectivity in annulation steps .

Q. How is structural elucidation performed for pyrazolo[3,4-d]pyrimidin-4-one derivatives?

  • Methodological Answer : Spectroscopic techniques are critical:

  • IR : Confirms carbonyl (C=O) and NH/OH stretches (e.g., 1670–1700 cm1^{-1}).
  • NMR : 1H^1H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and NH signals (δ 10–12 ppm). 13C^{13}C NMR distinguishes pyrimidinone carbons (δ 150–160 ppm).
  • MS : High-resolution MS validates molecular ions (e.g., [M+H]+^+) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid skin contact due to potential toxicity. Waste must be segregated and disposed via certified hazardous waste services. Acute toxicity data (e.g., LD50_{50}) are limited, so treat as a Category 2 irritant .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation reactions of pyrazolo[3,4-d]pyrimidin-4-one derivatives be addressed?

  • Methodological Answer : Halogenation (e.g., bromine in acetic acid) at room temperature favors C-6 substitution due to electron-deficient pyrimidinone rings. Sodium sulfite in DMSO/water mediates thiazoline annulation, forming polynuclear systems. Monitor reaction progress via TLC and LC-MS to optimize conditions .

Q. What strategies resolve contradictions in reported synthetic yields for aza-Wittig reactions?

  • Methodological Answer : Yield discrepancies arise from solvent purity (anhydrous THF vs. wet DMF) and isocyanate reactivity. Pre-drying reagents over molecular sieves and using electron-deficient isocyanates (e.g., 4-nitrophenyl) improve consistency. Replicate conditions from Wang et al. (2007) for yields >90% .

Q. How does structural modification at the C-6 position influence antifungal activity?

  • Methodological Answer : Substituting C-6 chlorine with arylaminogroups (e.g., 6-arylamino derivatives) enhances antifungal potency against Botrytis cinerea. For example, compound 6c (R = Me) achieves 100% inhibition at 50 mg/L via disruption of fungal membrane ergosterol biosynthesis. SAR studies recommend prioritizing small alkyl groups over bulky aryl substituents .

Q. What role does 6-chloro-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one play in PDE9A inhibitor design?

  • Methodological Answer : The core structure is a PDE9A pharmacophore. Adding substituents like tetrahydro-2H-pyran-4-yl at N-1 improves selectivity (>1000-fold vs. PDE1A). Docking studies show the pyrimidinone ring interacts with Gln453 and Tyr424 in the PDE9A catalytic domain, critical for inhibitor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.